molecular formula C6H5BrN4 B2420870 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine CAS No. 2361644-74-6

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No.: B2420870
CAS No.: 2361644-74-6
M. Wt: 213.038
InChI Key: BYDXKKMMFGJTKD-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that contains a triazole ring fused to a pyridazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves heating the reactants in dry toluene at 140°C under microwave conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the process is cost-effective and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Condensation Reactions: The compound can participate in condensation reactions with various reagents to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the triazole and pyridazine rings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amino derivatives, while condensation reactions can produce fused heterocyclic compounds.

Scientific Research Applications

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its biological activities.

    Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it has been shown to exhibit activity as an inverse agonist of RORγt and inhibitors of JAK1 and JAK2 .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but lacks the bromine and methyl groups.

    Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with different biological activities.

    Pyrimido[1,2-a]benzimidazole: Contains a fused pyrimidine and benzimidazole ring system.

Uniqueness

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

6-bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-4-8-6-3-2-5(7)10-11(6)9-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDXKKMMFGJTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361644-74-6
Record name 6-bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
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